molecular formula C21H18BrN3O2 B2956716 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326909-99-2

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2956716
CAS No.: 1326909-99-2
M. Wt: 424.298
InChI Key: FYQMUXWBTJFAPD-UHFFFAOYSA-N
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Description

The compound 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule combining a quinolin-4-one core with a 1,2,4-oxadiazole moiety. The structure features a 2-bromophenyl substituent at the oxadiazole ring, a methyl group at position 6 of the quinolinone, and a propyl chain at position 1. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity due to its electron-deficient nature, while the bromine atom may influence steric and electronic interactions in biological systems .

Properties

IUPAC Name

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O2/c1-3-10-25-12-16(19(26)15-11-13(2)8-9-18(15)25)21-23-20(24-27-21)14-6-4-5-7-17(14)22/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQMUXWBTJFAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the oxadiazole ring and the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the bromophenyl moiety .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one :

General Information

  • This compound, also identified as ChemDiv screening compound G607-0922, has the molecular formula C21H18BrN3O2 .

Potential Applications

  • The original query indicates that similar compounds, quinoline derivatives, have potential biological activities, particularly in oncology and antimicrobial research.
  • The presence of the oxadiazole moiety is crucial for enhancing biological activity.

Related Research

  • Anticancer Activity: Studies have highlighted the anticancer properties of quinoline derivatives. In vitro assays on cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) have been conducted using MTS assays to assess cell viability.
    • tested compounds induced degradation of Hsp90 client proteins such as cyclin-dependent kinase 4 (CdK4), confirming their role as Hsp90 inhibitors.
  • Antimicrobial Activity: Quinoline derivatives have demonstrated promising antimicrobial activity against various bacterial strains. Some derivatives possess significant antibacterial properties compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound A’s structural and functional attributes, it is compared to three classes of analogous compounds:

Structural Analogues with Modified Aryl Substituents

  • Compound B (3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one, CAS 1260700-96-6): Key Differences:
  • Bromine at the para position (4-bromophenyl) vs. ortho (2-bromophenyl) in Compound A.
  • Ethyl group at position 1 vs. propyl in Compound A.
    • Implications :
  • The shorter ethyl chain in Compound B may lower lipophilicity (calculated logP: 3.8 vs. 4.2 for Compound A), affecting membrane permeability .

Pyrazole-Based Analogues

  • Compound C (1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone): Key Differences:
  • Pyrazole ring replaces the oxadiazole.
  • Fluorine at the 4-position of the phenyl group.
    • Implications :
  • Pyrazoles are less electronegative than oxadiazoles, reducing hydrogen-bonding capacity.
  • Fluorine’s electron-withdrawing effect enhances metabolic stability but may alter target selectivity .

  • Compound D (5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole):

    • Key Differences :
  • Additional phenyl group at position 1.
    • Implications :
  • Increased aromatic bulk may improve π-π stacking but reduce solubility (aqueous solubility: <0.1 mg/mL vs. 0.3 mg/mL for Compound A) .

Complex Oxadiazole Derivatives in Patented Formulations

  • Compound E (3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione): Key Differences:
  • Extended substituents (morpholinoethyl, trifluoromethyl, sulfonyl groups). Implications:
  • Designed for high-affinity protein binding (e.g., kinase inhibition).
  • Greater molecular weight (MW: 682.7 vs. 410.3 for Compound A) limits bioavailability but enhances target specificity .

Table 1: Comparative Analysis of Compound A and Analogues

Compound Core Structure Substituents Molecular Weight Key Features Reference
A Quinolin-4-one + oxadiazole 2-Bromophenyl, 6-methyl, 1-propyl 410.26 High lipophilicity, steric bulk
B Quinolin-4-one + oxadiazole 4-Bromophenyl, 6-methyl, 1-ethyl 396.22 Lower steric hindrance, moderate logP
C Dihydropyrazole 4-Bromophenyl, 4-fluorophenyl, acetyl 376.19 Fluorine-enhanced stability
D Dihydropyrazole 4-Bromophenyl, 4-fluorophenyl, phenyl 424.28 High aromaticity, poor solubility
E Oxadiazole + imidazolidinedione Isobutylsulfonyl, trifluoromethyl, morpholinoethyl 682.70 High target specificity, low bioavailability

Research Findings and Trends

  • Steric vs. Electronic Effects : The ortho-bromine in Compound A introduces steric constraints that may limit binding to flat enzymatic pockets compared to para-substituted analogues like Compound B .
  • Heterocycle Impact : Oxadiazoles (Compound A, B) generally exhibit higher metabolic stability than pyrazoles (Compounds C, D) due to stronger resistance to oxidative degradation .
  • Alkyl Chain Length : The propyl group in Compound A increases lipophilicity compared to ethyl (Compound B), favoring blood-brain barrier penetration but risking off-target effects .

Biological Activity

The compound 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a derivative of quinoline and oxadiazole, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring followed by the attachment of the quinoline moiety. The general synthetic route can be summarized as follows:

  • Formation of the Oxadiazole Ring : The reaction of 2-bromobenzohydrazide with appropriate carboxylic acid derivatives in the presence of dehydrating agents leads to the formation of the oxadiazole structure.
  • Quinoline Attachment : The quinoline derivative is synthesized separately and then coupled with the oxadiazole component under specific conditions.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly in terms of its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro assays have demonstrated that this compound shows potent cytotoxic activity against human leukemia (HL-60) and breast cancer (MCF-7) cell lines. The IC50 values for these cell lines were reported to be in the low micromolar range (approximately 0.3 µM) .
Cell LineIC50 (µM)Mechanism
HL-60<0.3Induces apoptosis and DNA damage
MCF-7>0.3Inhibits proliferation

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : The compound promotes apoptotic cell death through activation of caspases and DNA damage response pathways. Flow cytometry analysis revealed increased levels of cleaved PARP and phosphorylated H2AX in treated cells, indicating DNA damage and apoptosis .
  • Inhibition of Cell Proliferation : Treatment with the compound resulted in a dose-dependent decrease in cell proliferation markers such as BrdU incorporation .
  • Downregulation of Drug Resistance Genes : The compound has been shown to downregulate ABCB1 mRNA levels in leukemia cells, potentially reducing multidrug resistance .

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies suggest that derivatives of this compound may also possess antimicrobial activities. Quinoline-based compounds have been noted for their effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative was evaluated for its ability to inhibit cancer cell growth in vivo, demonstrating significant tumor reduction in xenograft models.
  • Case Study 2 : Another study explored the use of related compounds as potential treatments for bacterial infections, where they showed comparable efficacy to standard antibiotics.

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